![molecular formula C12H17NO2 B1315902 [4-(Diethylamino)phenyl]essigsäure CAS No. 27864-28-4](/img/structure/B1315902.png)

[4-(Diethylamino)phenyl]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(Diethylamino)phenyl]acetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a disagreeable odor .

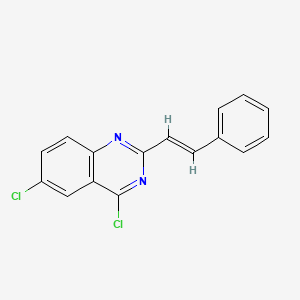

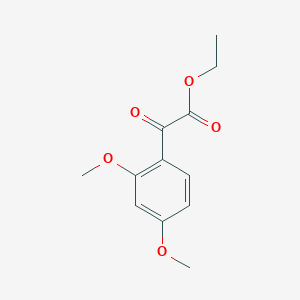

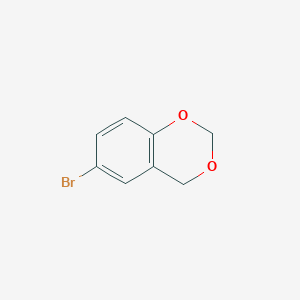

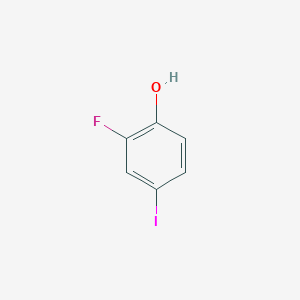

Molecular Structure Analysis

The molecular structure of “[4-(Diethylamino)phenyl]acetic acid” consists of a phenyl ring attached to an acetic acid group with a diethylamino substituent at the para position . The molecular formula is C10H13NO2 .Chemical Reactions Analysis

Amines, such as “[4-(Diethylamino)phenyl]acetic acid”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

“[4-(Diethylamino)phenyl]acetic acid” is a white solid . It has a molecular weight of 179.22 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Polymerforschung: Synthese von Polyimiden

Ein neuartiges aromatisches Diaminmonomer mit Diethylaminophenylgruppen wurde synthetisiert und zur Herstellung einer Reihe von Polyimiden verwendet . Diese Polymere weisen hohe thermische Stabilität, gute Löslichkeit in polaren Lösungsmitteln und hervorragende hydrophobe Eigenschaften auf. Solche Materialien sind für Anwendungen in der Mikroelektronik, Optoelektronik, Luft- und Raumfahrt sowie der Automobilindustrie von entscheidender Bedeutung.

Medizinische Chemie: Synthese von Cumarinderivaten

Cumarinderivate, die unter Verwendung von Verbindungen wie 4-Diethylamino-2-hydroxybenzaldehyd synthetisiert werden, haben eine bedeutende biologische Bedeutung . Sie zeigen eine Reihe biologischer Aktivitäten wie antivirale, antibakterielle, antikoagulierende und antikanker-Eigenschaften. Diese Derivate werden auch als optische Aufheller, Photosensibilisatoren und Fluoreszenzfarbstoffe in verschiedenen Industrien verwendet.

Pharmakologie: Biologisches Potenzial von Indolderivaten

Indolderivate, die aus Verbindungen synthetisiert werden können, die mit [4-(Diethylamino)phenyl]essigsäure verwandt sind, haben vielfältige biologische und klinische Anwendungen . Sie sind bekannt für ihre antivirale, entzündungshemmende, antikanker, anti-HIV und antioxidative Aktivitäten. Dies macht sie wertvoll für die Entwicklung neuer Therapeutika.

Organische Synthese: Eintopfsynthesemethoden

Die Verbindung wird in Eintopfsynthesemethoden verwendet, um effizient komplexe Moleküle zu erzeugen . Dieser Ansatz ist vorteilhaft bei der Synthese von Pharmazeutika und Pestiziden, da er die Anzahl der Schritte reduziert und die Reinigungsprozesse vereinfacht.

Materialwissenschaft: Hydrophobe Oberflächenbeschichtungen

Die Diethylaminophenylgruppe trägt zur hydrophoben Natur von Oberflächen bei . Diese Eigenschaft ist wichtig für die Herstellung von wasserabweisenden Beschichtungen auf verschiedenen Materialien, die in Konsumgütern, Textilien und Schutzausrüstung eingesetzt werden können.

Biochemie: Pflanzenhormonforschung

Verwandte Indolverbindungen sind in der Pflanzenbiologie von entscheidender Bedeutung, da sie die Grundlage für Pflanzenhormone wie Indol-3-essigsäure bilden . Das Verständnis dieser Verbindungen kann zu Fortschritten in der Landwirtschaft, Gartenbau und Umweltwissenschaft führen.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [4-(Diethylamino)phenyl]acetic acid may also interact with various cellular targets, potentially leading to a range of biological effects.

Mode of Action

Indole derivatives are known to bind to their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]acetic acid could potentially influence similar pathways.

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that [4-(diethylamino)phenyl]acetic acid might also produce diverse cellular and molecular effects .

Biochemische Analyse

Biochemical Properties

[4-(Diethylamino)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of [4-(Diethylamino)phenyl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for developing therapeutic strategies targeting specific cellular functions .

Molecular Mechanism

At the molecular level, [4-(Diethylamino)phenyl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. Understanding these molecular interactions is vital for elucidating the compound’s role in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Diethylamino)phenyl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can affect its activity and efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of [4-(Diethylamino)phenyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .

Transport and Distribution

The transport and distribution of [4-(Diethylamino)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can influence its activity and function in different cellular compartments .

Subcellular Localization

The subcellular localization of [4-(Diethylamino)phenyl]acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .

Eigenschaften

IUPAC Name |

2-[4-(diethylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILWYHDLQFTXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574589 |

Source

|

| Record name | [4-(Diethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27864-28-4 |

Source

|

| Record name | [4-(Diethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.